Fmoc-(R)-3-amino-3-phenylpropionic acid (CAS 220498-02-2), also known as Fmoc-D-β-Phe-OH, is a highly specialized chiral β-amino acid building block designed for advanced solid-phase peptide synthesis (SPPS). Unlike standard α-amino acids, this compound features an extended carbon backbone that introduces unique conformational rigidity and profound resistance to enzymatic degradation when incorporated into peptide sequences [1]. It is primarily procured by pharmaceutical manufacturers and chemical biology laboratories to synthesize β-peptides, foldamers, and peptidomimetics. The Fmoc protecting group ensures seamless integration into mainstream automated peptide synthesizers, making it a critical precursor for developing long-acting peptide therapeutics and complex supramolecular assemblies [2].
Generic substitution of Fmoc-(R)-3-amino-3-phenylpropionic acid with common analogs critically compromises both synthesis workflows and final product performance. Replacing it with the natural α-amino acid equivalent (Fmoc-L-Phenylalanine) yields peptides that are rapidly cleaved by proteases, reducing systemic half-lives from days to mere minutes [1]. Attempting to use the Boc-protected variant (Boc-(R)-3-amino-3-phenylpropionic acid) necessitates harsh acidic deprotection (e.g., TFA or HF), which degrades acid-labile sequences and lowers crude yields [2]. Furthermore, substituting with the (S)-enantiomer reverses the local chiral environment, fundamentally disrupting the specific helical or β-sheet folding required for target receptor binding and rendering the resulting peptidomimetic biologically inactive [3].
The incorporation of β-amino acids such as Fmoc-(R)-3-amino-3-phenylpropionic acid into peptide backbones fundamentally alters their susceptibility to enzymatic cleavage. Studies demonstrate that while standard α-peptides are rapidly degraded in human serum, β-peptides synthesized from these extended-backbone precursors remain completely intact for extended periods [1]. Specifically, β-peptide sequences exhibit serum half-lives exceeding 24 to 48 hours, whereas their analogous all-α hexapeptide counterparts are degraded within 20 minutes under identical conditions [2]. This resistance extends to aggressive proteases, including trypsin, elastase, and proteinase K.
| Evidence Dimension | Serum half-life (proteolytic stability) |
| Target Compound Data | >24 to 48 hours (β-peptide derivative) |
| Comparator Or Baseline | <20 minutes (α-peptide baseline) |
| Quantified Difference | >72-fold increase in systemic stability |
| Conditions | Human serum and aggressive protease assays (trypsin/elastase) at 37°C |
Procuring this β-amino acid is essential for developing peptide therapeutics that must survive systemic circulation without requiring frequent re-administration.
For the synthesis of complex or acid-sensitive peptidomimetics, the choice of protecting group is as critical as the amino acid core. Fmoc-(R)-3-amino-3-phenylpropionic acid allows for N-terminal deprotection using mild basic conditions (typically 20% piperidine in DMF) [1]. In contrast, utilizing the Boc-protected equivalent requires repeated exposure to strong acids like trifluoroacetic acid (TFA) during chain elongation, and hydrofluoric acid (HF) for final cleavage[2]. This mild Fmoc approach prevents the degradation of acid-labile side chains and sensitive peptide bonds, significantly improving the crude purity and overall yield of the final synthetic product.
| Evidence Dimension | Deprotection cleavage conditions |
| Target Compound Data | Mild basic cleavage (20% piperidine) |
| Comparator Or Baseline | Harsh acidic cleavage (TFA or HF for Boc-derivatives) |
| Quantified Difference | Eliminates acid-induced side reactions during chain elongation |
| Conditions | Standard automated Solid-Phase Peptide Synthesis (SPPS) |
The Fmoc-protected variant minimizes synthesis failures and purification bottlenecks, directly lowering the cost of goods in complex peptide manufacturing.
A defining advantage of β-amino acids is their ability to predictably fold into stable secondary structures, known as foldamers, at much shorter sequence lengths than natural amino acids. Peptides constructed using precursors like Fmoc-(R)-3-amino-3-phenylpropionic acid can form highly stable helical conformations (such as 14-helices) with as few as 6 to 8 residues [1]. In comparison, natural α-peptides typically require sequences of 15 or more residues to achieve comparable structural stability in aqueous solution [2]. This preorganization is driven by the additional carbon in the backbone, which restricts the available torsional angles.
| Evidence Dimension | Minimum sequence length for stable helical folding |
| Target Compound Data | 6–8 residues (β-peptides) |
| Comparator Or Baseline | >15 residues (α-peptides) |
| Quantified Difference | ~50% reduction in required peptide length to achieve stable folding |
| Conditions | Circular dichroism (CD) and NMR structural analysis in aqueous media |
This allows researchers to design shorter, more potent, and more structurally rigid therapeutic candidates, reducing the number of required synthesis steps and lowering raw material costs.
Directly leveraging the >72-fold increase in serum half-life, this compound is the optimal building block for developing oral or long-acting peptide drugs that must resist degradation by aggressive gastrointestinal or systemic proteases [1].
Utilizing its ability to induce stable secondary structures in short sequences, it is procured for the design of synthetic foldamers and nanomaterials that mimic the binding interfaces of larger proteins, useful in disrupting protein-protein interactions[2].
Because it is compatible with mild basic deprotection, it is the preferred choice for CDMOs and core facilities using automated Fmoc-SPPS to synthesize complex sequences that would be destroyed by Boc-chemistry cleavage conditions [3].